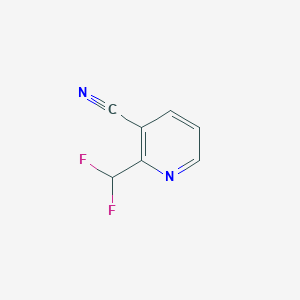
2-(Difluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a difluoromethyl group attached to the second position of the nicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)nicotinonitrile can be achieved through several methods. One common approach involves the difluoromethylation of nicotinonitrile derivatives. This process typically employs difluoromethylation reagents such as difluorocarbene precursors or difluoromethyl halides. The reaction conditions often include the use of a base, such as sodium methoxide, and a suitable solvent, like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted nicotinonitriles, difluoromethylated heterocycles, and other functionalized derivatives .
Scientific Research Applications
2-(Difluoromethyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and molecular interactions
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)nicotinonitrile
- 2-(Chloromethyl)nicotinonitrile
- 2-(Bromomethyl)nicotinonitrile
Uniqueness
2-(Difluoromethyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. Compared to its analogs, it offers improved metabolic stability and enhanced biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1805192-58-8 |
|---|---|
Molecular Formula |
C7H4F2N2 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H |
InChI Key |
VXAINGBDMVBRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


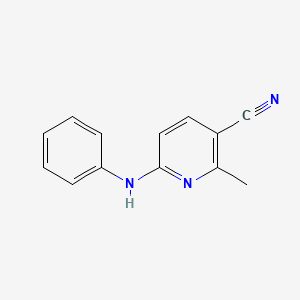
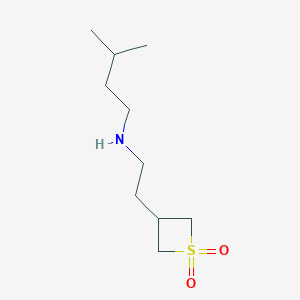
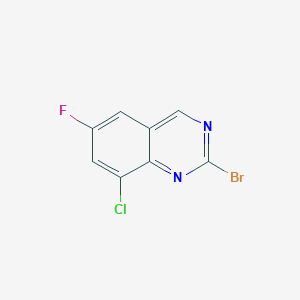
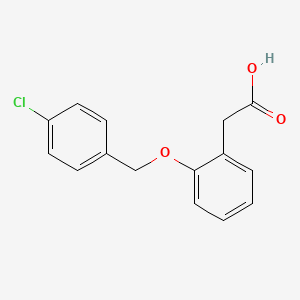
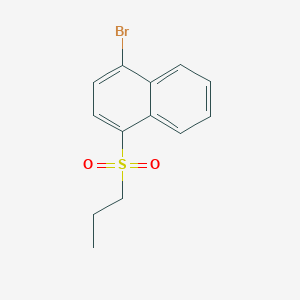
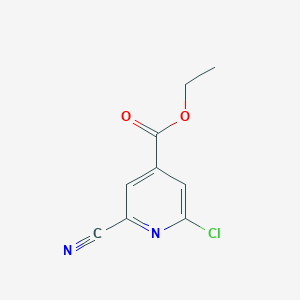
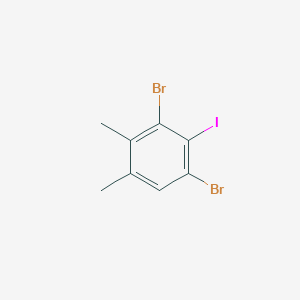
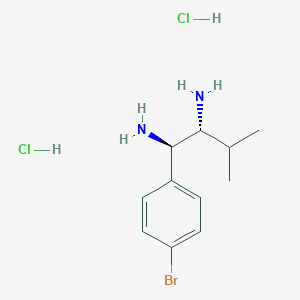
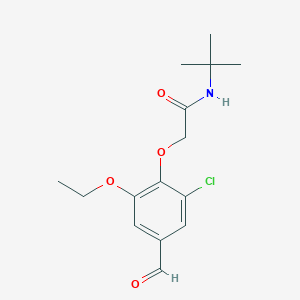
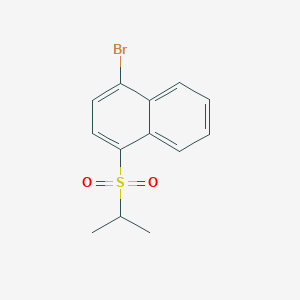
![2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12999429.png)
![1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999437.png)
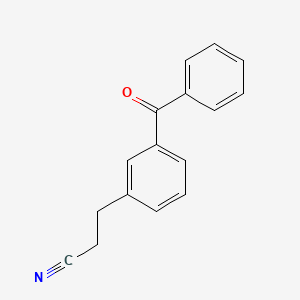
![1-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12999445.png)
